2,4,5,6-Tetrachloropyrimidine
Overview
Description
2,4,5,6-Tetrachloropyrimidine is a chlorinated derivative of pyrimidine, a nitrogen-containing heterocycle. This compound is characterized by the presence of four chlorine atoms attached to the pyrimidine ring. It is widely used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
The primary target of 2,4,5,6-Tetrachloropyrimidine is the respiratory system . This compound may cause irritation and other adverse effects when inhaled .
Mode of Action
It has been used in the synthesis of various compounds, suggesting that it may interact with other molecules in a chemical reaction .
Biochemical Pathways
It has been used in the synthesis of mono-, di-, tri- and tetra-arylpyrimidines via the suzuki-miyaura reaction . This suggests that it may play a role in the formation of these compounds.
Pharmacokinetics
Its physical properties such as its solid form and molecular weight of 21787 may influence its bioavailability.
Result of Action
It has been used in the synthesis of various compounds, suggesting that it may contribute to the formation of these molecules .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of mono-, di-, tri- and tetra-arylpyrimidines via Suzuki-Miyaura reaction . This suggests that 2,4,5,6-Tetrachloropyrimidine may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to participate in Suzuki-Miyaura reactions, suggesting it may have binding interactions with biomolecules, and could potentially influence enzyme activation or inhibition, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-tetrachloropyrimidine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 5,5-dichlorobarbituric acid with phosphorus oxychloride and phosphorus trichloride in the presence of a tertiary amine. The reaction is carried out at the boiling point of the mixture, and the resulting tetrachloropyrimidine is separated upon completion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6-Tetrachloropyrimidine undergoes various chemical reactions, including nucleophilic substitution, coupling reactions, and Friedel-Crafts alkylation. Due to the electron-deficient nature of the pyrimidine ring, it is highly susceptible to nucleophilic attacks .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as hydroxybenzaldehydes are used in nucleophilic substitution reactions, typically under basic conditions with solvents like acetonitrile.
Coupling Reactions: Suzuki-Miyaura and Sonogashira coupling reactions are commonly employed, using palladium catalysts and aryl boronic acids or alkynes.
Friedel-Crafts Alkylation: This reaction involves the use of Lewis acids like aluminum chloride or sulfuric acid as catalysts.
Major Products:
Nucleophilic Substitution: Produces derivatives like ((2,5,6-trichloropyrimidin-4-yl)oxy)benzaldehydes.
Coupling Reactions: Yields mono-, di-, and tetra-arylpyrimidines.
Friedel-Crafts Alkylation: Results in triarylmethane derivatives containing a trichloropyrimidine moiety.
Scientific Research Applications
2,4,5,6-Tetrachloropyrimidine is extensively used in scientific research due to its unique chemical properties. It serves as a precursor for the synthesis of various biologically active compounds and materials. Some notable applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in material science.
Biology: Employed in the development of antibacterial, antifungal, and antimalarial agents.
Medicine: Investigated for its potential in creating anti-inflammatory and antineoplastic drugs.
Industry: Utilized in the production of pesticides, herbicides, and plant growth regulators.
Comparison with Similar Compounds
2,4,5,6-Tetrachloropyrimidine is unique due to its high degree of chlorination and reactivity. Similar compounds include:
2,4,6-Trichloropyrimidine: Lacks one chlorine atom compared to this compound, resulting in different reactivity and applications.
2,4,5-Trichloropyrimidine: Another chlorinated pyrimidine with distinct chemical properties and uses.
2,4-Dichloropyrimidine: Less chlorinated, leading to reduced reactivity and different applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,4,5,6-tetrachloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4N2/c5-1-2(6)9-4(8)10-3(1)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHCMNXRKOJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061963 | |
Record name | 2,4,5,6-Tetrachloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-40-1 | |
Record name | 2,4,5,6-Tetrachloropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2,4,5,6-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perchloropyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 2,4,5,6-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,5,6-Tetrachloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrachloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4,5,6-tetrachloropyrimidine in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its reactivity arises from the four chlorine atoms, which can be selectively substituted with a variety of nucleophiles. This allows for the construction of diverse pyrimidine derivatives, which are important heterocyclic motifs found in many bioactive compounds and materials. [, , ] For example, it can be used to synthesize aryl-substituted pyrimidines through Suzuki-Miyaura cross-coupling reactions. [, ] Additionally, site-selective Sonogashira reactions using this compound enable the creation of novel alkynylated pyrimidines, including previously unreported tetraalkynyl-pyrimidines. [, ]
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of four electron-withdrawing chlorine atoms in this compound significantly activates the pyrimidine ring towards nucleophilic substitution reactions. The chlorine atoms at the 2- and 4- positions are generally more reactive than those at the 5- and 6-positions due to the combined electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring. This difference in reactivity allows for site-selective reactions with various nucleophiles, enabling the controlled synthesis of specific isomers. [, , , ]
Q3: Are there any computational studies on the thermochemistry of this compound?
A3: Yes, computational chemistry has been employed to study the thermochemistry of chloropyrimidines, including this compound. Studies have explored the use of different computational methods, such as density functional theory (DFT), to estimate the gas-phase enthalpies of formation for these compounds. [] Interestingly, the local spin density approximation (LSDA) functional has shown promise as a computationally efficient method for predicting enthalpies of formation for nitrogen-containing heterocycles like chloropyrimidines. []
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